molecular formula C11H23ClN2O3 B12079440 H-Ile-Val-OH.HCl

H-Ile-Val-OH.HCl

Cat. No.: B12079440
M. Wt: 266.76 g/mol
InChI Key: VQFCSGIEPNGLNR-YWUTZLAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-Val-OH.HCl typically involves the coupling of isoleucine and valine using standard peptide synthesis techniques. One common method is the use of mixed anhydrides and activated esters to obtain the dipeptide at high yield . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Ile-Val-OH.HCl can undergo various chemical reactions, including:

    Oxidation: The amino acid residues in the dipeptide can be oxidized under specific conditions.

    Reduction: Reduction reactions can be used to modify the functional groups in the dipeptide.

    Substitution: The dipeptide can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

H-Ile-Val-OH.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ile-Val-OH.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The dipeptide can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ile-Val-OH.HCl is unique due to its specific combination of isoleucine and valine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t7-,8-,9-;/m0./s1

InChI Key

VQFCSGIEPNGLNR-YWUTZLAHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N.Cl

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl

Origin of Product

United States

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